4-Aminobenzene-1,3-diol

Description

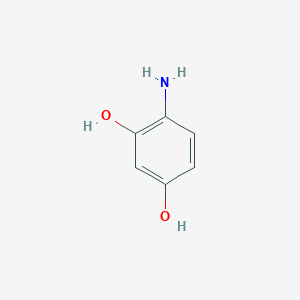

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCVGJLXIARCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156668 | |

| Record name | 1,3-Benzenediol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13066-95-0 | |

| Record name | 4-Aminoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13066-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013066950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Aminobenzene-1,3-diol from Resorcinol

Introduction

4-Aminobenzene-1,3-diol, commonly known as 4-aminoresorcinol, is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes, such as black dyes like melanomycin.[1][2] Its molecular structure, featuring an aromatic ring functionalized with two hydroxyl groups and an amino group, makes it a versatile building block for more complex molecules.[3][4] The synthesis of this compound from resorcinol presents a classic yet nuanced challenge in organic chemistry, requiring careful control of reaction conditions to achieve desired regioselectivity and yield.

This guide provides an in-depth examination of a primary synthetic pathway to this compound from resorcinol. It is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.

Overall Synthesis Pathway

The conversion of resorcinol to this compound is typically achieved in a two-step process:

-

Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the C4 position of the resorcinol ring to form 4-nitroresorcinol.

-

Catalytic Reduction: Reduction of the nitro group to an amino group (-NH₂) to yield the final product, which is often isolated as a more stable hydrochloride salt.[1]

Part 1: Electrophilic Nitration of Resorcinol

Mechanistic Insights & Strategic Considerations

The nitration of resorcinol is a classic electrophilic aromatic substitution. The two hydroxyl groups are powerful activating, ortho-, para-directing substituents, making the benzene ring highly susceptible to electrophilic attack.[5][6] The primary challenge is controlling the reaction's regioselectivity and extent.

-

Regioselectivity: The hydroxyl groups at positions 1 and 3 direct incoming electrophiles to positions 2, 4, and 6. Position 2 is sterically hindered by the adjacent hydroxyl groups, making positions 4 and 6 the most favorable sites for substitution.[6]

-

Controlling Reactivity: The high reactivity of resorcinol means that reactions can easily proceed to di- or even tri-nitration, yielding 4,6-dinitroresorcinol and 2,4,6-trinitroresorcinol (styphnic acid), respectively.[7][8][9] The formation of these byproducts, particularly the potentially explosive styphnic acid, is a significant concern.[9]

To favor mono-nitration at the C4 position, reaction conditions must be carefully controlled. Key variables include:

-

Temperature: Sub-ambient temperatures (e.g., -25°C to 0°C) are crucial to moderate the reaction rate and prevent over-nitration.[9]

-

Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is often used, its strength can promote side reactions.[5][10] Using diluted nitric acid or alternative nitrating agents under milder conditions can improve selectivity.[5]

-

Purity of Nitric Acid: The presence of nitric acid suboxides (like NO₂, N₂O₄, N₂O₃) can form nitrosonium ions (NO⁺), leading to nitrosation side reactions. Using nitric acid substantially free of these suboxides is critical for a clean reaction.[9][11]

Detailed Experimental Protocol: Synthesis of 4-Nitroresorcinol

This protocol is synthesized from established principles of phenol nitration, prioritizing control and safety.

Materials:

-

Resorcinol

-

Concentrated Nitric Acid (90%, low in suboxides)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

-

Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, place 111 g of 90% nitric acid.[9]

-

Cooling: Cool the flask in a cooling bath to maintain an internal temperature between -20°C and -15°C. Vigorous stirring is essential throughout the reaction.[9]

-

Slow Addition of Resorcinol: Add 13.0 g (118 mmol) of granular resorcinol in small portions over approximately 1.5 hours, ensuring the temperature does not rise above -15°C.[9] The high activation of the resorcinol ring necessitates this slow, controlled addition to prevent runaway reactions and the formation of undesired byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir at -15°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation & Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove residual acid.

-

Recrystallize the crude product from hot water or a suitable solvent mixture (e.g., water/ethanol) to obtain purified 4-nitroresorcinol.

-

Dry the product carefully under vacuum at a low temperature. Caution: Dry dinitro- and trinitro-aromatic compounds can be shock-sensitive explosives.[12] Although 4-nitroresorcinol is less hazardous, it should be handled with care.

-

Part 2: Reduction of 4-Nitroresorcinol

Mechanistic Insights & Strategic Considerations

The reduction of the aromatic nitro group in 4-nitroresorcinol to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method, valued for its clean reaction profile and high yields.[13][14]

The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. This multi-step process involves intermediates such as nitrosobenzene and phenylhydroxylamine compounds before the final amine is formed.[13]

Key variables for a successful reduction include:

-

Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[14] Other catalysts like platinum, Raney nickel, or rhodium can also be employed.[14][15][16]

-

Hydrogen Source: Pressurized hydrogen gas is the standard reductant. The pressure can range from atmospheric to 100 bar, depending on the scale and desired reaction rate.[15]

-

Solvent: Polar protic solvents like ethanol or methanol are typically used as they readily dissolve the starting material and do not interfere with the reaction.

-

Product Stability: Aromatic amines, especially those with electron-donating hydroxyl groups, can be susceptible to air oxidation. Therefore, the product is often isolated as a hydrochloride salt by performing the reduction in the presence of hydrochloric acid or by treating the final amine with HCl.[1][17] This enhances the product's stability and simplifies its handling.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on standard procedures for the catalytic hydrogenation of nitroaromatics.

Materials:

-

4-Nitroresorcinol

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or autoclave)

-

Filtration setup (e.g., Büchner funnel with Celite®)

Procedure:

-

Reactor Setup: To a suitable hydrogenation reactor, add a solution of 4-nitroresorcinol (e.g., 10 g, 64.5 mmol) in 150 mL of ethanol.

-

Acidification: Add a stoichiometric amount of concentrated hydrochloric acid to the solution. This will ensure the final product is protonated and precipitates as the stable hydrochloride salt.

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the 10% Pd/C catalyst (e.g., 0.5-1.0 g). Caution: Pd/C is pyrophoric when dry and can ignite flammable solvents in the presence of air. Always handle it wet or under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 3-4 MPa or 435-580 psi) and begin vigorous stirring.[16]

-

Reaction Monitoring: The reaction is exothermic. Maintain the temperature within a safe range (e.g., 30-70°C).[18] Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like TLC or HPLC. The reaction is typically complete within 2-4 hours.[18]

-

Workup:

-

Once the reaction is complete, depressurize the reactor and purge it thoroughly with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the filter cake with additional ethanol to recover all the product.

-

Combine the filtrate and washings. Reduce the volume of the solvent under reduced pressure.

-

-

Isolation: Cool the concentrated solution in an ice bath to crystallize the this compound hydrochloride. Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[18]

Data Summary & Physicochemical Properties

| Parameter | 4-Nitroresorcinol (Intermediate) | This compound HCl (Product) |

| Molecular Formula | C₆H₅NO₄ | C₆H₈ClNO₂ |

| Molecular Weight | 155.11 g/mol | 161.59 g/mol |

| Appearance | Yellowish solid | White to off-white crystalline solid[1][18] |

| Melting Point | ~115-120 °C | ~220 °C (decomposes) |

| Key Reagents | Resorcinol, HNO₃, H₂SO₄ | 4-Nitroresorcinol, H₂, Pd/C, HCl |

| Typical Yield | 60-85% (highly condition-dependent)[19] | >75%[18] |

Safety & Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Nitro Compounds: Aromatic nitro compounds, especially di- and tri-nitro derivatives, can be thermally unstable and shock-sensitive when dry.[12] Avoid overheating and physical shock.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric. Ensure the hydrogenation apparatus is properly maintained and operated. The system must be purged with an inert gas (nitrogen) before introducing hydrogen and after the reaction is complete to prevent ignition.

-

Product Handling: this compound and its hydrochloride salt may be irritating to the skin, eyes, and respiratory system.[1] Handle with standard PPE.

Conclusion

The synthesis of this compound from resorcinol is a well-established two-step process that serves as an excellent case study in controlling the reactivity of highly activated aromatic systems. Success hinges on the careful management of the initial nitration step to maximize the yield of the desired 4-nitroresorcinol intermediate while minimizing the formation of dangerous and unwanted byproducts. The subsequent catalytic hydrogenation is a robust and high-yielding transformation, provided that appropriate safety measures for handling the catalyst and hydrogen gas are implemented. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science.

References

- The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions - PubMed. (2016). Journal of Food Science.

- Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. (n.d.). Chemistry Research Journal.

- What is the mechanism of Resorcinol? - Patsnap Synapse. (2024). Patsnap Synapse.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.

- 4-aminoresorcinol hydrochloride - ChemBK. (2024). ChemBK.

- JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds. - Google Patents. (n.d.). Google Patents.

- Nitration of resorcinol and catechol maximum lowers their boiling point i.. - Filo. (2023). Filo.

- US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents. (n.d.). Google Patents.

- Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. (n.d.). MDPI.

- US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents. (n.d.). Google Patents.

- Reactivity of Resorcinol Formaldehyde Resin with Nitric Acid. (n.d.). osti.gov.

- US4982001A - Process for the preparation of amino-1,3-benzenediol - Google Patents. (n.d.). Google Patents.

- US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents. (n.d.). Google Patents.

- Nitration - Wikipedia. (n.d.). Wikipedia.

- High purity process for the preparation of 4,6-diamino-1,3-benzenediol - European Patent Office. (1991). European Patent Office.

- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.

- EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents. (n.d.). Google Patents.

- WO1995017374A1 - A process for the preparation of diaminoresorcinol - Google Patents. (n.d.). Google Patents.

- WO1995017375A1 - Process for the preparation of diaminoresorcinol - Google Patents. (n.d.). Google Patents.

- US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents. (n.d.). Google Patents.

- 4 Aminoresorcinol 13066-95-0 - IndiaMART. (n.d.). IndiaMART.

- WO/1988/005038 PROCESS FOR PREPARING 4,6-DINITRORESORCINOL. (n.d.). WIPO.

- Resorcinol - Wikipedia. (n.d.). Wikipedia.

- US5414130A - Process for the preparation of diaminoresorcinol - Google Patents. (n.d.). Google Patents.

- This compound hydrochloride - PubChem. (n.d.). PubChem.

- CN102627624B - 4-(4-aminobenzene sulfonamide) phenylacetic acid derivative and preparation method and application thereof - Google Patents. (n.d.). Google Patents.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). NIH.

- Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Rice University.

- Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC - NIH. (2022). NIH.

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (n.d.). MDPI.

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences.

Sources

- 1. chembk.com [chembk.com]

- 2. indiamart.com [indiamart.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. chemrj.org [chemrj.org]

- 6. Nitration of resorcinol and catechol maximum lowers their boiling point i.. [askfilo.com]

- 7. US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol - Google Patents [patents.google.com]

- 8. US4982001A - Process for the preparation of amino-1,3-benzenediol - Google Patents [patents.google.com]

- 9. US5371303A - One-step preparation of 4,6-dinitroresorcinol from resorcinol - Google Patents [patents.google.com]

- 10. Nitration - Wikipedia [en.wikipedia.org]

- 11. The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DINITRORESORCINOL, WETTED WITH NOT LESS THAN 15% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 14. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]

- 15. JP2005526589A - Supported catalysts for the hydrogenation of nitroaromatic compounds. - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 18. 4,6-Diaminoresorcinol dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

physicochemical properties of 4-Aminobenzene-1,3-diol

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobenzene-1,3-diol

Foreword: A Molecule of Versatility

In the landscape of chemical synthesis, certain molecules stand out not for their complexity, but for the versatile potential locked within their structure. This compound, also known as 4-aminoresorcinol, is one such compound. With a simple benzene core functionalized with two hydroxyl groups and an amino group, it serves as a critical intermediate in industries ranging from pharmaceuticals to high-performance dyes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core physicochemical properties that govern its behavior, reactivity, and application. We will move beyond mere data points, exploring the causality behind its characteristics and the experimental methodologies required for its robust characterization.

Chemical Identity and Structure

The foundation of understanding any compound lies in its unambiguous identification and structure. This compound is an aromatic amine and a derivative of resorcinol.[2]

-

IUPAC Name: this compound

-

Common Synonyms: 4-Aminoresorcinol, 2,4-Dihydroxyaniline[1]

-

CAS Number: 13066-95-0[3]

-

Molecular Formula: C₆H₇NO₂[3]

-

Molecular Weight: 125.13 g/mol [4]

-

Chemical Structure (SMILES): OC1=CC=C(N)C(O)=C1[4]

The molecule is also frequently utilized as its more stable hydrochloride salt (4-Aminoresorcinol hydrochloride, CAS No: 34781-86-7), which exhibits enhanced water solubility.[5][6][7]

Core Physicochemical Properties

The utility of this compound is dictated by its physical and chemical properties. These parameters influence its reaction kinetics, formulation, and biological interactions. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Appearance | White to light brown crystalline powder. | [1] |

| Melting Point | 218 °C | [1] |

| 220 °C (decomposes) for HCl salt. | [6][7] | |

| Boiling Point | 345.2 °C (at 760 mmHg) | [1] |

| Density | 1.412 g/cm³ | [1] |

| Flash Point | 162.6 °C | [1] |

| Water Solubility | The hydrochloride salt has high solubility in water. | [5] |

| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol (HCl Salt). | [5][6][7][8] |

| Predicted pKa | 9.54 ± 0.10 | [1] |

| LogP (Octanol/Water) | 0.8 | [9] |

Thermal Properties: Melting and Boiling Points

The relatively high melting point of 218 °C is indicative of strong intermolecular forces within the crystal lattice, primarily hydrogen bonding afforded by the two hydroxyl groups and the amino group. This thermal stability is a crucial parameter for synthesis planning, particularly for reactions requiring elevated temperatures. The hydrochloride salt exhibits a slightly higher melting point with decomposition, a common characteristic for amine salts.

Solubility Profile: A Tale of Two Forms

While specific quantitative solubility data is not widely published, the qualitative description provides critical insight. The free base is expected to have limited aqueous solubility due to the hydrophobic benzene ring. However, the presence of three hydrogen-bonding groups confers some water compatibility.

The high water solubility of the hydrochloride salt is a key practical advantage.[5] Protonation of the basic amino group to form the ammonium salt (-NH₃⁺Cl⁻) introduces an ionic character, dramatically increasing the molecule's affinity for polar solvents like water. This is a common strategy employed in drug development to improve the dissolution of amine-containing active pharmaceutical ingredients (APIs). Conversely, its solubility in non-polar organic solvents is expected to be low.

Acid-Base Properties and pKa

This compound is an amphoteric molecule, capable of acting as both a weak base (due to the aromatic amine) and a weak acid (due to the phenolic hydroxyl groups).

-

Basicity: The lone pair of electrons on the nitrogen atom can accept a proton.

-

Acidity: The hydroxyl groups can donate a proton, particularly under basic conditions.

A predicted pKa of 9.54 is available, which likely corresponds to one of the phenolic protons.[1] For context, the related compound 4-aminophenol has experimentally determined pKa values of 5.48 (for the protonated amine) and 10.46 (for the hydroxyl group).[10] The pKa values are critical for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of well-defined analytical protocols must be employed.

Melting Point Determination (Capillary Method)

This is a fundamental technique to assess purity. An impure sample will exhibit a depressed and broadened melting range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (closed at one end) to a height of 1-2 mm.[11] Pack the sample tightly by tapping the tube.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range.[12] This saves time for the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure sample should have a sharp range of 0.5-1.5 °C.

Sources

- 1. lookchem.com [lookchem.com]

- 2. indiamart.com [indiamart.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 13066-95-0|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 4-AMINORESORCINOL HYDROCHLORIDE CAS#: 34781-86-7 [amp.chemicalbook.com]

- 7. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]

- 8. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [amp.chemicalbook.com]

- 9. 4-Aminoresorcinol | C6H7NO2 | CID 432827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

4-Aminobenzene-1,3-diol CAS number and chemical structure

An In-depth Technical Guide to 4-Aminobenzene-1,3-diol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound. It will cover its fundamental chemical identity, physical and chemical properties, potential applications, safety and handling protocols, and a representative synthesis methodology.

Chemical Identity and Structure

This compound, also known by synonyms such as 4-amino-resorcinol and 2,4-dihydroxyaniline, is an aromatic organic compound.[1][2][3] Its unique structure, featuring an aniline core with two hydroxyl groups in a meta- and para-position relative to the amino group, makes it a valuable intermediate in various chemical syntheses.

CAS Number: 13066-95-0[1][2][3][4][5]

Molecular Formula: C₆H₇NO₂[1][2][3][5]

IUPAC Name: this compound[3]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties may be reported for the hydrochloride salt of the compound, which is a common form for handling and storage.

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [1][2][3][5] |

| Melting Point | 218 °C (decomposes) | [1] |

| Boiling Point | 345.2 °C at 760 mmHg | [1] |

| Flash Point | 162.6 °C | [1] |

| Density | 1.412 g/cm³ | [1] |

| Appearance | White to light brown powder | [1] |

Potential Applications

This compound serves as a versatile building block in organic synthesis, with applications in various fields:

-

Dye Manufacturing: Its aromatic amine and phenol functionalities make it a suitable precursor for the synthesis of a variety of dyes.[1]

-

Pharmaceuticals: This compound is utilized in the synthesis of pharmaceutically active molecules.[1] For instance, it is mentioned as an impurity in the synthesis of Lenvatinib.[3]

-

Hair Coloring Products: It is also used in the formulation of hair dyes.[1]

Safety and Handling

Due to its chemical nature as an aromatic amine and phenol, this compound and its salts are considered moderately hazardous and should be handled with appropriate safety precautions.[1]

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Skin Protection: Chemical-resistant gloves (double-gloving with nitrile as the inner layer and neoprene or Viton as the outer layer is recommended) and a lab coat are essential.[8]

-

Respiratory Protection: When handling the solid compound, a NIOSH-approved respirator with appropriate cartridges should be used, especially outside of a chemical fume hood.[8]

Handling and Storage:

-

All manipulations of the solid compound should be performed in a well-ventilated chemical fume hood.[8]

-

Avoid creating dust.[7]

-

Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7][9]

-

Keep away from strong oxidizing agents and strong bases.[9]

Representative Synthesis Methodology

A plausible synthetic pathway would be the reduction of 4-nitroresorcinol (4-nitro-1,3-benzenediol).

Step 1: Nitration of Resorcinol (1,3-Benzenediol)

The starting material, resorcinol, can be nitrated to introduce a nitro group onto the aromatic ring. This reaction typically requires careful control of temperature and the concentration of the nitrating agent (e.g., nitric acid in a suitable solvent) to achieve selective nitration at the 4-position.

Step 2: Reduction of 4-Nitroresorcinol to this compound

The resulting 4-nitroresorcinol can then be reduced to the desired this compound. Common reducing agents for this transformation include:

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[11]

-

Metal-Acid Reduction: Employing a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[12]

Illustrative Experimental Protocol (Conceptual):

-

Dissolution: Dissolve 4-nitroresorcinol in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reducing Agent:

-

For Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution and subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-10 bar).[11]

-

For Metal-Acid Reduction: Add the metal (e.g., tin granules) to the solution, followed by the slow addition of concentrated hydrochloric acid.

-

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Isolation:

-

For Catalytic Hydrogenation: Filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.

-

For Metal-Acid Reduction: After the reaction is complete, the reaction mixture is typically basified to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

-

Caption: A plausible synthetic workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye and pharmaceutical industries. Its synthesis is achievable through standard organic transformations. Due to its potential hazards, strict adherence to safety protocols is imperative during its handling and use. This guide provides a foundational understanding of this compound for professionals in research and development.

References

- LookChem. Cas 13066-95-0, this compound. [Link]

- PubChem. This compound hydrochloride. [Link]

- PubChem. 4-(1-Aminoethyl)benzene-1,3-diol. [Link]

- Fisher Scientific.

- Chemos GmbH&Co.KG.

- Chemical-Suppliers. This compound hydrochloride | CAS 34781-86-7. [Link]

- PubChem. 4-Aminobenzene-1,2-diol hydrobromide. [Link]

- PubChem. 4-Aminoresorcinol. [Link]

- Human Metabolome Database. Showing metabocard for 1,3-Benzenediol (HMDB0032037). [Link]

- ChemBK. 1,3-benzenediol. [Link]

- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

Sources

- 1. Cas 13066-95-0,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Aminoresorcinol | C6H7NO2 | CID 432827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13066-95-0|this compound|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ch [fishersci.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

solubility of 4-Aminobenzene-1,3-diol in different organic solvents

An In-depth Technical Guide to the Solubility of 4-Aminobenzene-1,3-diol in Organic Solvents

Introduction: Understanding this compound

This compound, also known as 4-amino-resorcinol, is an aromatic organic compound featuring a benzene ring substituted with one amino (-NH₂) group and two hydroxyl (-OH) groups. Its chemical structure, with a molecular formula of C₆H₇NO₂, dictates its physicochemical properties and, most critically for formulation and synthesis, its solubility profile.[1][2] The presence of three highly polar, protic functional groups on a compact aromatic scaffold renders the molecule exceptionally hydrophilic and capable of extensive hydrogen bonding. This guide provides a comprehensive analysis of its solubility characteristics, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Part 1: The Theoretical Foundation of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[3][4] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3][5] The driving force is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, the key factors are:

-

Polarity: The molecule possesses a significant dipole moment due to its electronegative oxygen and nitrogen atoms.

-

Hydrogen Bonding: The two hydroxyl groups and the amino group act as excellent hydrogen bond donors, while the oxygen and nitrogen atoms also serve as hydrogen bond acceptors. This capacity for strong hydrogen bonding is the dominant factor in its solubility.

A polar protic solvent, like water or methanol, can engage in extensive hydrogen bonding with this compound, creating strong solute-solvent interactions that overcome the solute's crystal lattice energy, leading to dissolution. Conversely, non-polar solvents lack the ability to form these strong interactions, resulting in poor solubility.

Step-by-Step Methodology

This protocol is designed to classify solubility into practical categories.

-

Preparation:

-

Label a series of 4 mL glass vials, one for each solvent to be tested.

-

Place a small magnetic stir bar into each vial.

-

-

Procedure for each solvent:

-

Step 1: Add approximately 2-5 mg of this compound to the vial. The exact mass is not critical for a qualitative assessment, but consistency is key.

-

Step 2: Add the selected solvent dropwise, starting with 0.5 mL.

-

Step 3: Place the vial on a magnetic stir plate and stir vigorously for at least 15-20 minutes. Ensure a vortex is formed to maximize mixing. For compounds that are slow to dissolve, an equilibration time of several hours may be necessary. [6] * Step 4: Visually inspect the solution against a dark background.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent.

-

If some solid remains but a noticeable amount has dissolved, it is partially soluble .

-

If the solid appears entirely unaffected, it is insoluble . [7] * Step 5 (Semi-Quantitative Extension): If the compound dissolves completely, continue adding pre-weighed portions of the solute until a saturated solution (where solid material remains undissolved) is achieved. This allows for a calculation of solubility in mg/mL.

-

-

Conclusion

The solubility of this compound is overwhelmingly dictated by its highly polar nature and its extensive capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents like water and lower-chain alcohols, as well as in polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be insoluble in nonpolar solvents like hexane and toluene due to the fundamental mismatch in intermolecular forces. While theoretical predictions provide a strong foundation, this guide emphasizes the critical importance of empirical verification through systematic experimental protocols. The methodologies and principles outlined herein equip researchers with the necessary tools to accurately assess and leverage the solubility characteristics of this versatile chemical building block.

References

[6]Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [3]Wikipedia. (n.d.). Solvent. [8]Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [9]PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [4]University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [7]Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [10]University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [11]Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota. [12]MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of Calgary. (2023). Solubility of Organic Compounds. [5]Khan Academy. (n.d.). Solubility of organic compounds. [13]Sigma-Aldrich. (2024). SAFETY DATA SHEET - Resorcinol. [14]Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene. Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Aminothiophenol. [15]Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Aminobenzene-1,3-diol hydrochloride. [1]ChemScene. (n.d.). This compound. [16]Reddit. (2025). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. [2]LookChem. (n.d.). Cas 13066-95-0, this compound.

Sources

- 1. chemscene.com [chemscene.com]

- 2. lookchem.com [lookchem.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Properties of Solvents Used in Organic Chemistry [murov.info]

- 9. This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemos.de [chemos.de]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. reddit.com [reddit.com]

Spectroscopic Data for 4-Aminobenzene-1,3-diol: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol), a compound of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The interpretation of this data is crucial for confirming the molecular structure and understanding the electronic properties of this compound.

Introduction to this compound

This compound (CAS No. 13066-95-0) is an aromatic organic compound with the chemical formula C₆H₇NO₂. Its structure consists of a benzene ring substituted with an amino group (-NH₂) and two hydroxyl groups (-OH) at positions 1 and 3. This arrangement of functional groups imparts specific chemical reactivity and spectroscopic properties to the molecule, making its precise characterization essential for its application in various scientific domains. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and bonding within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the benzene ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical to ensure the solubility of the analyte and to avoid interference with the signals of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the closely spaced signals of the aromatic protons. DMSO-d₆ is selected not only for its solvating ability but also because the residual solvent peak does not overlap with the analyte signals.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The predicted chemical shifts and coupling patterns are consistent with the proposed structure.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.0 | Doublet | ~2.0 |

| H-5 | ~6.1 | Doublet of Doublets | ~8.0, 2.0 |

| H-6 | ~6.8 | Doublet | ~8.0 |

| -NH₂ | Broad Singlet | - | |

| -OH (at C-1) | Broad Singlet | - | |

| -OH (at C-3) | Broad Singlet | - |

Note: Actual chemical shifts can vary depending on the solvent and concentration. The signals for -NH₂ and -OH protons are often broad and may exchange with deuterium in the presence of D₂O.

Interpretation: The aromatic region of the spectrum displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The distinct chemical shifts of the three aromatic protons are a direct consequence of the electronic effects of the amino and hydroxyl substituents.

Caption: Coupling interactions between aromatic protons in this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~150 |

| C-2 | ~102 |

| C-3 | ~152 |

| C-4 | ~125 |

| C-5 | ~106 |

| C-6 | ~115 |

Note: Predicted chemical shifts based on empirical calculations and data from similar compounds.

Interpretation: The chemical shifts of the carbon atoms are significantly influenced by the attached functional groups. The carbons bearing the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-3) are deshielded and appear at lower field (higher ppm values). The amino group at C-4 also influences the chemical shifts of the adjacent carbons.

Caption: Correlation of carbon atoms with their approximate ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

The solid nature of this compound allows for straightforward sample preparation using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Authoritative Grounding: This method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to the O-H, N-H, and C-H stretching and bending vibrations, as well as the C=C stretching of the aromatic ring.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3350-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | C-O Stretch | Phenolic Hydroxyl |

| 1250-1180 | C-N Stretch | Aromatic Amine |

| 900-675 | Aromatic C-H Bend | Benzene Ring |

Interpretation: The broad band in the 3400-3200 cm⁻¹ region is indicative of the hydrogen-bonded hydroxyl groups. The presence of two distinct bands in the 3350-3250 cm⁻¹ range is a characteristic feature of a primary amine, corresponding to the symmetric and asymmetric N-H stretching vibrations. The various bands in the fingerprint region (below 1500 cm⁻¹) are unique to the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation corresponds to π → π* transitions.

Experimental Protocol for UV-Vis Spectroscopy

A dilute solution of the compound in a suitable solvent is required for UV-Vis analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A solvent blank should be used as a reference.

UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Ethanol | ~230, ~285 | - |

Note: The exact positions of the absorption maxima (λ_max) and the molar absorptivity can be influenced by the solvent.

Interpretation: The absorption bands are attributed to the electronic transitions within the benzene ring, which are influenced by the auxochromic amino and hydroxyl groups. These groups, with their lone pairs of electrons, can donate electron density to the aromatic ring, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Caption: A simplified workflow for acquiring a UV-Vis spectrum.

Conclusion

The combined application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a valuable reference for researchers working with this compound. The detailed experimental protocols and interpretations offer a framework for the reliable spectroscopic analysis of this and similar aromatic compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- PubChem. 4-Aminoresorcinol.

An In-depth Technical Guide to the Reaction Mechanism of 4-Aminobenzene-1,3-diol with Nitrous Acid

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between 4-Aminobenzene-1,3-diol and nitrous acid. The core of this process, the diazotization of a primary aromatic amine, is a cornerstone of synthetic organic chemistry, pivotal in the production of azo dyes and various pharmaceutical intermediates. This document elucidates the mechanistic intricacies of this reaction, detailing the formation of the electrophilic nitrosonium ion, its subsequent interaction with the aromatic amine, and the formation of the diazonium salt. Furthermore, it explores the influence of critical reaction parameters, provides field-proven experimental protocols, and emphasizes the stringent safety measures required when handling the often unstable diazonium compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this fundamental chemical transformation.

Introduction: The Significance of Diazotization

The reaction of a primary aromatic amine with nitrous acid to form a diazonium salt is known as diazotization.[1][2] This process is of immense industrial and academic importance, serving as a versatile gateway to a vast array of aromatic compounds.[3] The resulting diazonium salts are highly valuable synthetic intermediates, primarily due to the excellent leaving group ability of the dinitrogen molecule (N₂), which facilitates a variety of substitution reactions.[4]

This compound, with its amino group susceptible to diazotization and the activating, ortho- and para-directing hydroxyl groups, presents an interesting substrate for this reaction. The resulting diazonium salt can be utilized in subsequent coupling reactions to synthesize azo dyes or undergo various nucleophilic substitution reactions.[5] Understanding the nuances of its reaction with nitrous acid is crucial for controlling product formation and ensuring the safety and efficiency of the synthesis.

The Core Reaction Mechanism: A Step-by-Step Elucidation

The diazotization of this compound proceeds through a well-established, multi-step mechanism. The reaction is typically carried out in a cold, acidic solution.[6]

In Situ Generation of the Electrophile: The Nitrosonium Ion

Nitrous acid (HNO₂) is an unstable compound and is therefore generated in situ by the reaction of a nitrite salt, most commonly sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][7]

Reaction: NaNO₂ + HCl → HNO₂ + NaCl

The strong acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9]

Mechanism:

-

HONO + H⁺ ⇌ H₂O⁺-NO

-

H₂O⁺-NO → H₂O + NO⁺

This nitrosonium ion is the key reactive species that initiates the diazotization process.[8]

Nucleophilic Attack and Formation of the Diazonium Ion

The reaction cascade leading to the diazonium salt is initiated by the nucleophilic attack of the primary amino group of this compound on the nitrosonium ion. This is followed by a series of proton transfers and a dehydration step.

The detailed steps are as follows:

-

The lone pair of electrons on the nitrogen atom of the amino group attacks the positively charged nitrogen of the nitrosonium ion.

-

A proton is lost from the nitrogen atom, forming an N-nitrosamine intermediate.

-

The N-nitrosamine undergoes tautomerization, where a proton is transferred from the nitrogen to the oxygen atom, forming a diazohydroxide.

-

The hydroxyl group of the diazohydroxide is protonated by the acid in the medium, forming a good leaving group (water).

-

The departure of a water molecule results in the formation of the relatively stable aryl diazonium ion.[8]

The presence of electron-donating hydroxyl groups on the benzene ring increases the nucleophilicity of the amino group, facilitating the initial attack on the nitrosonium ion.[2]

Stability of the Aryl Diazonium Salt

Aryl diazonium salts are notably more stable than their aliphatic counterparts, especially at low temperatures (0-5 °C).[2][10] This enhanced stability is attributed to the delocalization of the positive charge on the diazonium group into the π-system of the aromatic ring through resonance.[4][11] This resonance stabilization is crucial for allowing the diazonium salt to be used as a synthetic intermediate.[10] However, it is imperative to note that even aryl diazonium salts can be explosive when isolated in a dry, solid state and are typically used in solution immediately after preparation.[6][12]

Visualizing the Mechanism and Workflow

Reaction Mechanism Diagram

Caption: The overall reaction pathway for the diazotization of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the diazotization reaction.

Critical Reaction Parameters and Their Influence

The success of a diazotization reaction is highly dependent on careful control of several experimental parameters.

| Parameter | Optimal Range/Condition | Rationale and Impact on Reaction |

| Temperature | 0 - 5 °C | Essential for the stability of the diazonium salt. At higher temperatures, the diazonium salt can decompose, often violently, to evolve nitrogen gas and form phenols.[1][7] |

| pH | Strongly Acidic | A strong mineral acid (e.g., HCl, H₂SO₄) is required to generate the nitrosonium ion and to prevent the coupling of the diazonium salt with the unreacted amine.[2] |

| Stoichiometry | Stoichiometric or slight excess of nitrous acid | A stoichiometric amount of sodium nitrite should be used to avoid side reactions. A large excess of nitrous acid should be avoided.[13][14] |

| Addition Rate | Slow, dropwise addition of nitrite solution | Slow addition helps to control the exothermic nature of the reaction and maintain the low temperature, preventing the decomposition of the diazonium salt.[15] |

Field-Proven Experimental Protocol

This protocol is a generalized procedure for the diazotization of an aminophenol derivative and can be adapted for this compound with appropriate stoichiometric adjustments.[15]

Materials and Reagents

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Urea (for quenching excess nitrous acid)

-

Starch-iodide paper

-

Distilled water

-

Ice

Step-by-Step Methodology

-

Preparation of the Amine Solution: In a beaker, suspend a pre-weighed amount of this compound in a mixture of distilled water and a stoichiometric excess of concentrated hydrochloric acid (typically 2.5-3 equivalents). Stir the mixture to ensure complete dissolution of the amine as its hydrochloride salt.

-

Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.[15]

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in a minimal amount of cold distilled water.[15]

-

Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over a period of 10-15 minutes with vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 5 °C.[15]

-

Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.[15]

-

Verification and Quenching: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If excess nitrous acid is present, it can be destroyed by the careful addition of a small amount of urea.[16]

-

Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling).[6]

Safety: A Paramount Consideration

Diazonium salts are notoriously hazardous materials, and strict adherence to safety protocols is non-negotiable.[13][14]

Inherent Hazards

-

Thermal Instability: Many diazonium salts are thermally unstable and can decompose explosively, especially when dry.[12][13]

-

Shock Sensitivity: Solid diazonium salts can be sensitive to friction and shock.[13][14]

-

Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[12]

Cardinal Rules for Safe Handling

The following are critical safety guidelines for the preparation and handling of diazonium salts:[13][14]

-

Stoichiometry: Use only a stoichiometric amount of sodium nitrite.

-

Excess Nitrous Acid: Always check for and neutralize any excess nitrous acid.

-

Order of Addition: Combine the amine and acid first, then add the sodium nitrite solution.

-

Temperature Control: Strictly maintain the reaction temperature below 5 °C.

-

Venting: Ensure the reaction vessel is adequately vented to prevent pressure buildup.

-

Assume Instability: If the explosive properties of a diazonium salt are unknown, always assume it is explosive.

-

Avoid Precipitation: Do not allow the undesired precipitation of diazonium salts out of solution.

-

Quenching: Quench any remaining diazonium salts before workup or disposal.

-

Isolation Limits: Do not isolate more than 0.75 mmol of an explosive diazonium salt at one time.

-

Handling Solids: Use a plastic spatula when handling solid diazonium salts; avoid scratching or grinding.

Conclusion

The reaction of this compound with nitrous acid is a powerful synthetic transformation that provides access to a wide range of valuable chemical entities. A thorough understanding of the underlying reaction mechanism, the influence of critical experimental parameters, and an unwavering commitment to safety are essential for the successful and responsible application of this chemistry in research and development. This guide has provided a detailed framework for approaching this reaction with the scientific rigor and precautionary mindset required for both innovation and safety in the laboratory.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.

- Sheng, M., Frurip, D., & Gorman, D. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]

- ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols.

- Al-Sabawy, A. A., & Al-Iraqi, M. A. H. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. [Link]

- BYJU'S. (n.d.).

- Unknown. (2020, March 29). DIAZONIUM SALTS. LPU. [Link]

- Clark, J. (2023, January 22). Making Diazonium Salts. Chemistry LibreTexts. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal. [Link]

- Ley, S. V., & Smith, M. D. (2016).

- Google Patents. (n.d.). US5874547A - Diazotization of amines.

- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2015). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination.

- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]

- Clark, J. (2014, July 23). 16.12: The Mechanism for the Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

- O'Brien, C. J., et al. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

- Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. MSU Chemistry. [Link]

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

- Quora. (2023, February 7). Why is a diazonium ion not very stable and hydrolysis into phenol easily?. Quora. [Link]

- Quora. (2021, August 8). Why are diazonium salts highly reactive?. Quora. [Link]

- Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.10: Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

- Chemistry LibreTexts. (2023, January 22). Reaction of Amines with Nitrous Acid. Chemistry LibreTexts. [Link]

- European Industrial Gases Association. (n.d.). Safe practices for storage and handling of nitrous oxide. EIGA. [Link]

- Airgas. (n.d.).

- New Jersey Department of Health. (n.d.). Nitrous Oxide - HAZARD SUMMARY. NJ.gov. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scialert.net [scialert.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Aminobenzene-1,3-diol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Aminobenzene-1,3-diol (also known as 4-Aminoresorcinol). While this compound is a valuable chemical intermediate, detailed public data on its thermal behavior is scarce. This document synthesizes available information, including data from its hydrochloride salt and the parent compound, resorcinol, to construct a scientifically grounded understanding of its stability. It offers detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own characterizations. Furthermore, a hypothetical decomposition pathway is proposed based on established principles of organic chemistry and data from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of this compound for safe handling, formulation, and process development.

Introduction: The Significance of this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with one amino group (-NH₂) and two hydroxyl (-OH) groups at the 1 and 3 positions. This molecular architecture makes it a versatile building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, rendering it a useful intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers.

Understanding the thermal stability of a compound like this compound is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to the release of toxic gases and potentially exothermic events, posing significant safety risks in laboratory and manufacturing settings.

-

Process Development: Knowledge of decomposition temperatures is critical for designing safe and efficient synthetic routes, purification processes (like distillation), and drying procedures.

-

Storage and Shelf-Life: The stability of the compound under various temperature conditions dictates its appropriate storage requirements and shelf-life.

-

Quality Control: Changes in thermal profiles can indicate the presence of impurities or degradation products, making thermal analysis a valuable tool for quality assessment.

This guide will delve into the key aspects of the thermal behavior of this compound, providing both theoretical insights and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common hydrochloride salt is presented in Table 1. This data provides a foundational context for the subsequent thermal analysis.

| Property | This compound | This compound HCl | Source |

| IUPAC Name | This compound | This compound;hydrochloride | [1] |

| Synonyms | 4-Aminoresorcinol | 4-Aminoresorcinol hydrochloride | [1] |

| CAS Number | 13066-95-0 | 34781-86-7 | [1] |

| Molecular Formula | C₆H₇NO₂ | C₆H₈ClNO₂ | [1] |

| Molecular Weight | 125.13 g/mol | 161.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Powder | [1] |

| Melting Point | Not well-documented | 220 °C (decomposes) | [1] |

Thermal Stability and Decomposition Profile

Direct and detailed experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature. However, by examining data from its hydrochloride salt and its parent compound, resorcinol, we can construct a probable thermal profile.

Insights from Analogous Compounds

-

This compound Hydrochloride: The hydrochloride salt is reported to have a decomposition temperature of approximately 220 °C.[1] The presence of the hydrochloride salt generally increases the thermal stability of amines by preventing their volatilization and oxidative degradation at lower temperatures. The decomposition at 220 °C likely involves the loss of HCl followed by the decomposition of the parent molecule.

-

Resorcinol (Benzene-1,3-diol): Studies on resorcinol show that it begins to lose weight around 200 °C, with a maximum rate of weight loss at approximately 217 °C under an air atmosphere. This weight loss is primarily attributed to volatilization rather than decomposition.

Projected Thermal Behavior of this compound

Based on the structures of related compounds, the thermal behavior of this compound is expected to be a multi-stage process. The presence of the amino group, which is susceptible to oxidation, and the two hydroxyl groups, can lead to complex degradation pathways.

Thermogravimetric Analysis (TGA) Projection: A TGA experiment on this compound would likely reveal a multi-step decomposition process.

-

Initial Weight Loss (below 150 °C): A small initial weight loss may be observed due to the release of adsorbed water or residual solvents.

-

Onset of Decomposition (180-220 °C): The primary decomposition is expected to begin in this range. The presence of the amino group may lower the decomposition temperature compared to the volatilization of pure resorcinol.

-

Major Decomposition Stage(s) (220-400 °C): Significant weight loss would occur in this region, corresponding to the fragmentation of the molecule.

-

Char Residue: A certain amount of char residue is expected at the end of the analysis, which is typical for aromatic compounds.

Differential Scanning Calorimetry (DSC) Projection: A DSC thermogram would provide insights into the energetic changes during heating.

-

Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid would be observed. This would likely occur before the onset of significant decomposition.

-

Decomposition Events: The decomposition process may be accompanied by either endothermic (bond-breaking) or exothermic (oxidation, polymerization) events, which would appear as broad peaks in the DSC curve, likely overlapping with the end of the melting peak.

The projected quantitative data is summarized in Table 2.

| Thermal Analysis Parameter | Projected Value/Event | Rationale and Causality |

| TGA Onset Temperature | ~180 - 220 °C | The amino group can facilitate decomposition at a lower temperature than the volatilization of resorcinol (~200°C). The stability is likely lower than the hydrochloride salt (220°C). |

| TGA Major Weight Loss | 220 - 400 °C | Corresponds to the fragmentation of the molecule, including cleavage of C-N and C-O bonds and opening of the aromatic ring. |

| TGA Residual Mass | 10 - 30% at 600 °C (N₂ atm) | Aromatic compounds often produce a carbonaceous char residue upon pyrolysis. |

| DSC Melting Point | 150 - 180 °C | A distinct melting endotherm is expected before rapid decomposition. |

| DSC Decomposition | > 180 °C (Exothermic/Endothermic) | Complex, overlapping peaks are likely due to simultaneous bond breaking (endo) and oxidation/polymerization (exo) reactions. |

Hypothetical Decomposition Pathway

In the absence of direct experimental evidence from techniques like Pyrolysis-GC-MS or TGA-MS, a plausible decomposition pathway for this compound under inert thermal stress can be proposed based on the known chemistry of aminophenols and related structures. The decomposition is likely initiated by the functional groups and proceeds through a series of radical reactions, condensations, and fragmentations.

Key Proposed Steps:

-

Initial Dehydration/Deamination: At elevated temperatures, intermolecular condensation between an amino group and a hydroxyl group of adjacent molecules can occur, eliminating water and forming polymeric structures. Similarly, deamination to produce ammonia and phenolic radicals is a possible initial step.

-

Homolytic Bond Cleavage: The C-N and C-OH bonds can undergo homolytic cleavage to form radicals. The resulting radicals are highly reactive and can initiate a chain of further reactions.

-

Ring Opening and Fragmentation: The unstable aromatic radical intermediates can undergo ring-opening to form smaller, volatile fragments.

-

Formation of Gaseous Products: The fragmentation of the molecule is expected to release gases such as ammonia (NH₃), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Char Formation: Polymerization and cross-linking of aromatic fragments at high temperatures lead to the formation of a stable carbonaceous char.

The following Graphviz diagram illustrates this hypothetical decomposition pathway.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, the following detailed experimental protocols for TGA and DSC are recommended. These protocols are designed to provide a robust starting point for analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is homogenous and has been dried to a constant weight under vacuum at a temperature below its melting point (e.g., 60 °C) to remove any residual solvent or moisture.

-

Accurately weigh 3-5 mg of the dried sample into a clean, tared alumina or platinum TGA pan.

-

-

Instrument Setup:

-

Purge Gas: Use high-purity nitrogen (99.999%) as the purge gas to maintain an inert atmosphere and prevent oxidative decomposition.

-

Flow Rate: Set the purge gas flow rate to 20-50 mL/min through both the balance and the furnace.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum rates of weight loss (T_peak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of weight loss at each decomposition step.

-

Determine the percentage of residual mass at the final temperature (e.g., 600 °C).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, heat of fusion, and to characterize any endothermic or exothermic events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-4 mg of the dried this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization of the sample before decomposition. For studying decomposition, a pinhole lid can be used to allow evolved gases to escape in a controlled manner.

-